N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
Overview
Description
N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluorobenzyl)-2-(2-methoxyphenoxy)-N-2-pyridinylacetamide is 366.13797063 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Neuroreceptor Imaging
N-(3-fluorobenzyl)-2-(2-methoxyphenoxy)-N-2-pyridinylacetamide and its derivatives have been explored for their potential as radioligands targeting neuroreceptors, specifically the peripheral benzodiazepine receptor (PBR). For instance, compounds such as [18F]FMDAA1106 and [18F]FEDAA1106 were synthesized and evaluated for their binding affinity towards PBRs. These radioligands demonstrated high binding affinity and specificity, indicating their utility in neuroimaging studies to visualize PBR density, which could be pivotal in understanding neurodegenerative and psychiatric disorders (Zhang et al., 2003).
Advances in Neuroimaging Techniques
Further advancements in neuroimaging were achieved by introducing deuterium-substituted analogues to improve metabolic stability in vivo. For example, a deuterium-substituted analogue of N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide was synthesized, demonstrating a slower metabolic rate compared to its non-deuterated counterpart. This modification enhanced the specificity of the radioligand for PBR in the brain, making it a promising candidate for PET imaging of neuroinflammation and other brain pathologies (Zhang et al., 2005).
Synthetic Methodologies and Chemical Transformations
The compound and its related structures have also been instrumental in synthetic chemistry, providing new methodologies for creating complex molecules. For instance, the use of a new artificial cyclase for polyprenoids led to the enantioselective total synthesis of various polycyclic terpenoids, showcasing the versatility of N-(3-fluorobenzyl)-2-(2-methoxyphenoxy)-N-2-pyridinylacetamide and its analogues in facilitating complex chemical transformations (Ishibashi et al., 2004).
Enzyme-Mediated Transformations
In another study, the potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium was investigated, where compounds like N-(3-fluorobenzyl)-2-(2-methoxyphenoxy)-N-2-pyridinylacetamide could play a role in understanding enzymatic reactions and microbial transformations of organic compounds under anaerobic conditions (Bisaillon et al., 1993).
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-26-18-9-2-3-10-19(18)27-15-21(25)24(20-11-4-5-12-23-20)14-16-7-6-8-17(22)13-16/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPQQYDPIUHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.